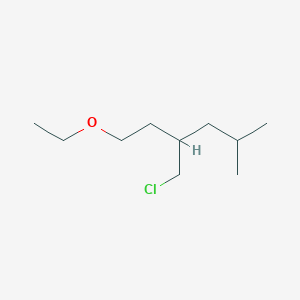

3-(Chloromethyl)-1-ethoxy-5-methylhexane

Description

3-(Chloromethyl)-1-ethoxy-5-methylhexane is an organic compound characterized by its unique structure, which includes a chloromethyl group, an ethoxy group, and a methyl group attached to a hexane backbone

Properties

Molecular Formula |

C10H21ClO |

|---|---|

Molecular Weight |

192.72 g/mol |

IUPAC Name |

3-(chloromethyl)-1-ethoxy-5-methylhexane |

InChI |

InChI=1S/C10H21ClO/c1-4-12-6-5-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |

InChI Key |

ZDZQXJWAXKAOFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(CC(C)C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-ethoxy-5-methylhexane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1-ethoxy-5-methylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the hexane derivative .

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-1-ethoxy-5-methylhexane may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also a consideration to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-ethoxy-5-methylhexane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

3-(Chloromethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-ethoxy-5-methylhexane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

3-(Chloromethyl)benzoic acid: Similar in that it contains a chloromethyl group, but differs in its aromatic structure.

3-chloro-2-chloromethyl-1-propene: Another compound with a chloromethyl group, but with a different carbon backbone.

Uniqueness

3-(Chloromethyl)-1-ethoxy-5-methylhexane is unique due to its specific combination of functional groups and its hexane backbone. This structure imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and industry.

Biological Activity

3-(Chloromethyl)-1-ethoxy-5-methylhexane, with the chemical formula CHClO, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : 192.74 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Mechanisms of Biological Activity

The biological activity of 3-(Chloromethyl)-1-ethoxy-5-methylhexane can be attributed to its structural features, particularly the chloromethyl and ethoxy groups. These functional groups may interact with biological macromolecules, influencing various cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated compounds similar to 3-(Chloromethyl)-1-ethoxy-5-methylhexane. The presence of chlorine in organic compounds is known to enhance their antibacterial and antifungal activities. In vitro assays have demonstrated that derivatives of chloromethyl compounds exhibit significant inhibition against a range of pathogens, including:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

This data suggests that 3-(Chloromethyl)-1-ethoxy-5-methylhexane may possess similar antimicrobial properties, warranting further investigation.

Cytotoxicity Studies

Cytotoxic effects are critical in evaluating the safety and therapeutic potential of chemical compounds. A study conducted using the brine shrimp lethality bioassay indicated that chlorinated compounds can exhibit varying levels of toxicity depending on their concentration. For instance:

| Concentration (µg/mL) | Mortality (%) |

|---|---|

| 31.25 | 20 |

| 62.5 | 50 |

| 125 | 100 |

These findings suggest that while low concentrations may be safe, higher doses could lead to significant cytotoxicity.

Case Studies and Research Findings

- Antioxidant Activity : In a comparative study, several chlorinated compounds were evaluated for their antioxidant potential using DPPH and ABTS radical scavenging assays. Results indicated that compounds with similar structures to 3-(Chloromethyl)-1-ethoxy-5-methylhexane exhibited moderate antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

- Phytochemical Interactions : A study focusing on phytochemicals revealed that compounds with ethoxy groups often enhance the bioavailability and efficacy of active ingredients in medicinal plants. This suggests that 3-(Chloromethyl)-1-ethoxy-5-methylhexane could potentially enhance the therapeutic effects when combined with other bioactive substances.

Safety Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that chlorinated compounds can pose risks such as skin irritation and respiratory issues upon exposure. Therefore, handling precautions should be emphasized in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.